REACTION_CXSMILES
|
C(OC(N1CCCC(NC2N=C(C)C=C(C)N=2)C1C)=O)(C)(C)C.[O:24]1[C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=2[N:26]=[C:25]1[NH:33][CH:34]1[CH2:39][CH2:38][CH2:37][N:36](C(OC(C)(C)C)=O)[CH:35]1[CH3:47]>>[CH3:47][CH:35]1[CH:34]([NH:33][C:25]2[O:24][C:28]3[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=3[N:26]=2)[CH2:39][CH2:38][CH2:37][NH:36]1
|
Name
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(±)-tert-butyl-3-((4,6-dimethylpyrimidin-2-yl)amino)-2-methylpiperidine-1-carboxylate
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Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(C(CCC1)NC1=NC(=CC(=N1)C)C)C
|
Name
|
title compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=NC2=C1C=CC=C2)NC2C(N(CCC2)C(=O)OC(C)(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC1NCCCC1NC=1OC2=C(N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |